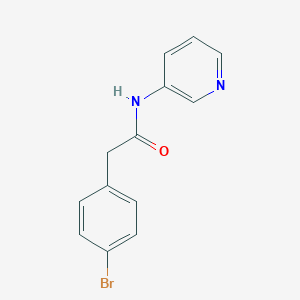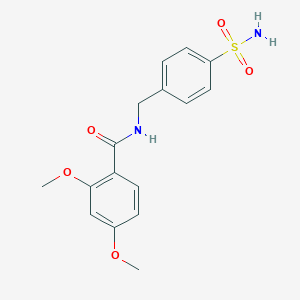
2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as MTAA and has been found to have various biochemical and physiological effects. In
作用機序
The mechanism of action of 2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase. This inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide has various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It also induces apoptosis in cancer cells. This compound has been found to inhibit the growth of various bacteria and fungi. In addition, it has been found to have potential use as a fluorescent probe in biological systems.
実験室実験の利点と制限
One of the advantages of using 2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its potential anti-inflammatory and anti-cancer properties. This compound has also been found to inhibit the growth of various bacteria and fungi. In addition, it has potential use as a fluorescent probe in biological systems. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. Further research is needed to fully understand the potential applications of this compound.
将来の方向性
There are various future directions for research on 2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide. One potential direction is to further study its anti-inflammatory and anti-cancer properties. This compound has also been found to inhibit the growth of various bacteria and fungi, so further research in this area is also warranted. In addition, more research is needed to fully understand the mechanism of action of this compound. Finally, there is potential for this compound to be used as a fluorescent probe in biological systems, so further research in this area is also warranted.
Conclusion:
2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has potential applications in scientific research. Its anti-inflammatory and anti-cancer properties, as well as its ability to inhibit the growth of various bacteria and fungi, make it an interesting compound to study. Further research is needed to fully understand the potential applications of this compound, including its mechanism of action and its potential use as a fluorescent probe in biological systems.
合成法
The synthesis of 2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide involves the reaction of morpholine and 2-aminothiazole in the presence of acetic anhydride. The resulting product is then purified using recrystallization techniques. This synthesis method has been extensively studied, and the purity of the final product can be determined using various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide has been found to have potential applications in scientific research. This compound has been studied for its anti-inflammatory and anti-cancer properties. It has also been found to inhibit the growth of various bacteria and fungi. In addition, this compound has been studied for its potential use as a fluorescent probe in biological systems.
特性
製品名 |
2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide |
|---|---|
分子式 |
C9H13N3O2S |
分子量 |
227.29 g/mol |
IUPAC名 |
2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H13N3O2S/c13-8(11-9-10-1-6-15-9)7-12-2-4-14-5-3-12/h1,6H,2-5,7H2,(H,10,11,13) |
InChIキー |
WHIXHDGAWSHPAX-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=NC=CS2 |
正規SMILES |
C1COCCN1CC(=O)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B276768.png)
![4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B276769.png)
![Isobutyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B276770.png)

![2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B276774.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B276775.png)

![2-[2-(2-chlorophenyl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone](/img/structure/B276779.png)
![2-[4-(Allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B276780.png)

![3-[(2-morpholin-4-ylethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B276789.png)
![N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide](/img/structure/B276790.png)
![N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B276793.png)